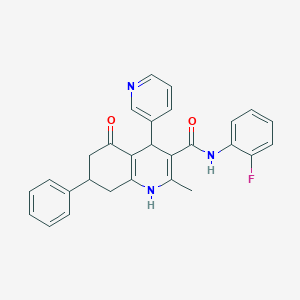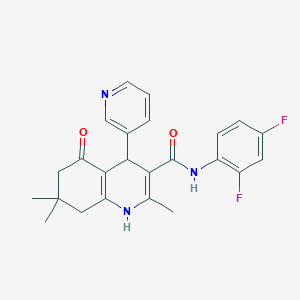
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-L-Asp(OtBu)-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Mécanisme D'action
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH acts as an inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The exact mechanism of action varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is its versatility in various applications, including drug design and development. Additionally, its inhibitory effects on enzymes make it a valuable tool in biochemical and pharmacological research. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research involving N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH. One area of interest is the development of novel inhibitors targeting specific enzymes involved in various diseases. Additionally, there is potential for the use of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH in the development of new drug delivery systems. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH and its potential applications in various fields.
Conclusion:
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH is a versatile chemical compound with potential applications in drug design and development, as well as biochemical and pharmacological research. Its inhibitory effects on enzymes, antioxidant and anti-inflammatory properties, and neuroprotective effects make it a valuable tool in scientific research. Further research is needed to fully understand its potential and limitations in various applications.
Méthodes De Synthèse
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH can be synthesized through a multistep process involving the reaction of 2-fluorobenzoyl chloride with 3-methoxyaniline, followed by the addition of 2-methyl-1,4,5,6,7,8-hexahydroquinoline-4-carboxylic acid and N,N-diisopropylethylamine. The resulting mixture is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been extensively studied for its potential applications in drug design and development. It has been shown to have inhibitory effects on various enzymes, including proteases and kinases, which are involved in several diseases such as cancer and Alzheimer's disease. Additionally, N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide(OtBu)-OH has been used as a building block in the synthesis of peptides and peptidomimetics, which are important tools in drug discovery.
Propriétés
Nom du produit |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H23FN2O3 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3/c1-14-21(24(29)27-18-10-4-3-9-17(18)25)22(15-7-5-8-16(13-15)30-2)23-19(26-14)11-6-12-20(23)28/h3-5,7-10,13,22,26H,6,11-12H2,1-2H3,(H,27,29) |
Clé InChI |
OGARTQAJJDFFRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)

![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)

